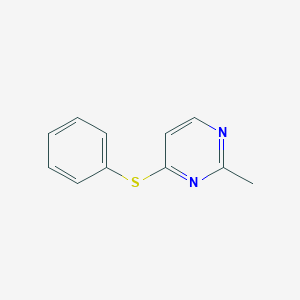
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR is an organic compound with the molecular formula C11H10N2S and a molecular weight of 202.2755 g/mol . This compound is characterized by a pyrimidine ring substituted with a methyl group at the 2-position and a phenyl sulfide group at the 4-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR typically involves the reaction of 2-methylpyrimidine with phenyl thiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol, followed by nucleophilic substitution on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For example, a continuous flow system can be set up using a stainless steel column packed with a suitable catalyst, such as Raney nickel, to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR can undergo various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the sulfide group, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaH, K2CO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-sulfided products
Substitution: Various substituted pyrimidines
Aplicaciones Científicas De Investigación
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylpyrimidin-4-yl phenyl ether
- 2-Methylpyrimidin-4-yl phenyl amine
- 2-Methylpyrimidin-4-yl phenyl ketone
Uniqueness
2-methyl-4-(phenylsulfanyl)pyrimidine, AldrichCPR is unique due to the presence of the sulfide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H10N2S |
|---|---|
Peso molecular |
202.28g/mol |
Nombre IUPAC |
2-methyl-4-phenylsulfanylpyrimidine |
InChI |
InChI=1S/C11H10N2S/c1-9-12-8-7-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
YIJQMPYWEQXUOL-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)SC2=CC=CC=C2 |
SMILES canónico |
CC1=NC=CC(=N1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















